![molecular formula C27H32N4O5S B352955 N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide CAS No. 591736-52-6](/img/structure/B352955.png)
N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide is a complex organic compound that features a combination of adamantyl, benzenesulfonyl, piperazinyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the adamantyl group: This can be achieved through the alkylation of adamantane.
Introduction of the piperazine ring: This step might involve the reaction of piperazine with a suitable sulfonyl chloride to form the benzenesulfonyl piperazine intermediate.
Coupling with nitrobenzamide: The final step could involve coupling the benzenesulfonyl piperazine intermediate with a nitrobenzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or piperazine moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The adamantyl group could enhance lipophilicity, aiding in membrane permeability, while the nitrobenzamide moiety might be involved in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(1-adamantyl)-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
591736-52-6 |
|---|---|
Molecular Formula |
C27H32N4O5S |
Molecular Weight |
524.6g/mol |
IUPAC Name |
N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C27H32N4O5S/c32-26(28-27-16-19-12-20(17-27)14-21(13-19)18-27)22-6-7-24(25(15-22)31(33)34)29-8-10-30(11-9-29)37(35,36)23-4-2-1-3-5-23/h1-7,15,19-21H,8-14,16-18H2,(H,28,32) |
InChI Key |
NFTKVZUEXPMQMS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])S(=O)(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine](/img/structure/B352872.png)
![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
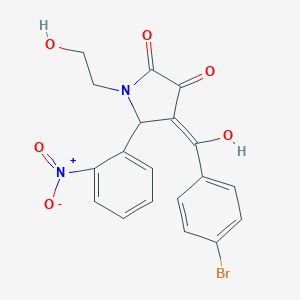
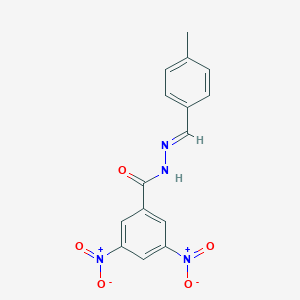
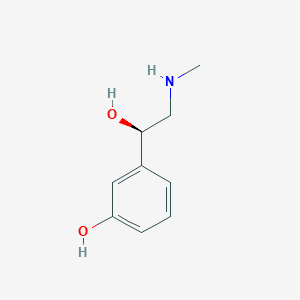
![N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B352889.png)
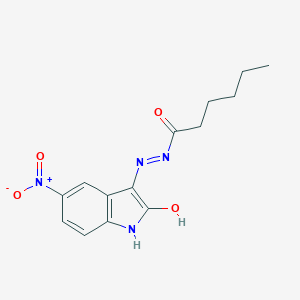

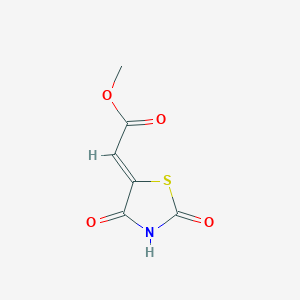
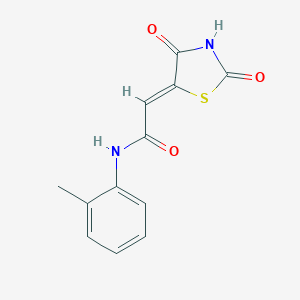
![2-HYDROXY-N'-[(3Z)-2-OXO-1-PENTYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B352907.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
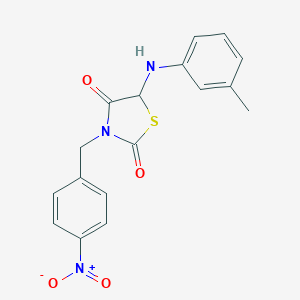
![5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
